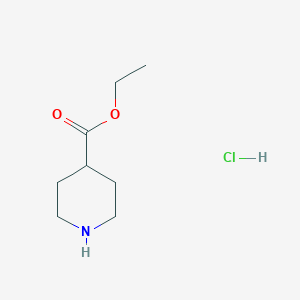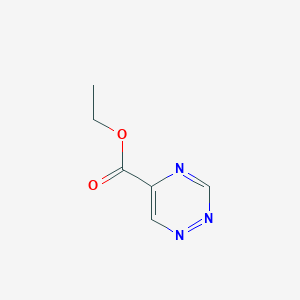
Ethyl 1,2,4-triazine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,2,4-triazine-5-carboxylate, also known as ethyl isocyanurate, is a chemical compound that has been widely studied for its potential applications in various fields. This compound is a white crystalline powder that is soluble in water and has a molecular formula of C6H8N4O2. In
Mecanismo De Acción
The mechanism of action of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate varies depending on its application. In the pharmaceutical industry, it has been shown to inhibit the activity of certain enzymes and pathways that are involved in the development and progression of diseases. In the agricultural industry, it has been shown to disrupt the growth and development of plants and insects by interfering with their metabolic processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate also vary depending on its application. In the pharmaceutical industry, it has been shown to have cytotoxic effects on cancer cells and antimicrobial effects against various pathogens. In the agricultural industry, it has been shown to have herbicidal and insecticidal effects on plants and insects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate in lab experiments include its high yield synthesis method, its versatility in various fields, and its potential as a drug candidate. However, its limitations include its potential toxicity and the need for further studies to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the study of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate. In the pharmaceutical industry, further studies are needed to determine its potential as a drug candidate for various diseases. In the agricultural industry, further studies are needed to optimize its herbicidal and insecticidal effects. Additionally, further studies are needed to fully understand its biochemical and physiological effects and potential toxicity. Overall, the study of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate has the potential to lead to new discoveries and innovations in various fields.
Métodos De Síntesis
The synthesis of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate can be achieved through a variety of methods. One of the most commonly used methods involves the reaction of Ethyl 1,2,4-triazine-5-carboxylate isocyanate with cyanic acid. Another method involves the reaction of Ethyl 1,2,4-triazine-5-carboxylate isocyanate with urea in the presence of a catalyst. Both methods result in the formation of Ethyl 1,2,4-triazine-5-carboxylate 1,2,4-triazine-5-carboxylate with high yields.
Aplicaciones Científicas De Investigación
Ethyl 1,2,4-triazine-5-carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. It has also been studied for its potential use as a herbicide and insecticide in the agricultural industry. Additionally, it has been explored for its potential applications in the field of materials science, such as in the synthesis of new polymers and coatings.
Propiedades
Número CAS |
143209-28-3 |
|---|---|
Nombre del producto |
Ethyl 1,2,4-triazine-5-carboxylate |
Fórmula molecular |
C6H7N3O2 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
ethyl 1,2,4-triazine-5-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-2-11-6(10)5-3-8-9-4-7-5/h3-4H,2H2,1H3 |
Clave InChI |
OPBDVDRIPDMBIL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=NC=N1 |
SMILES canónico |
CCOC(=O)C1=CN=NC=N1 |
Sinónimos |
1,2,4-Triazine-5-carboxylicacid,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





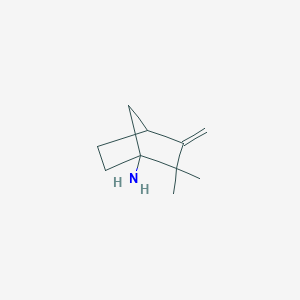
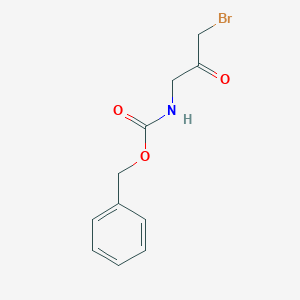
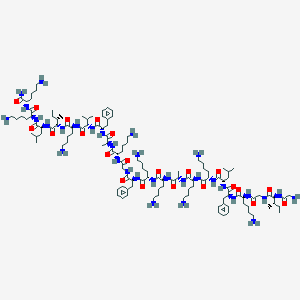


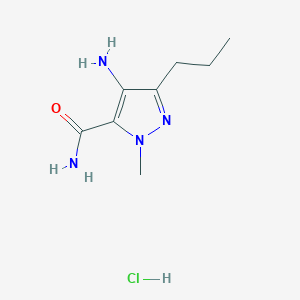
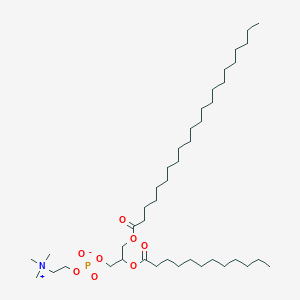
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)

